3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide
Description
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide (IUPAC name) is a sulfonamide derivative with the molecular formula C₁₂H₁₁ClN₂O₃S and a molecular weight of 298.750 g/mol . Its structure features a sulfonamide group (-SO₂NH-) bridging a 3-chlorophenyl substituent and a 4-hydroxybenzenesulfonamide moiety. The InChIKey ANLCKXQKXHOMGI-UHFFFAOYSA-N uniquely identifies its stereoelectronic properties .
Properties
IUPAC Name |
3-amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c13-8-2-1-3-9(6-8)15-19(17,18)10-4-5-12(16)11(14)7-10/h1-7,15-16H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCKXQKXHOMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211604 | |
| Record name | 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-38-2 | |
| Record name | 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4-hydroxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chloroaniline is reacted with 4-hydroxybenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features and properties of 3-amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide with similar sulfonamide derivatives:
Biological Activity
3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its roles as an enzyme inhibitor and receptor modulator, with implications in various therapeutic areas, including anti-inflammatory and antimicrobial applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with binding domains. These actions can lead to alterations in cellular pathways and physiological responses, impacting processes such as signal transduction and metabolic regulation.
Biological Activities
1. Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. For example, it has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play critical roles in various physiological functions, including acid-base balance and respiratory gas exchange. In vitro studies have shown that sulfonamide derivatives can effectively inhibit CA IX, a target of interest in cancer therapy due to its overexpression in tumor tissues .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies suggest that derivatives of benzenesulfonamides exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve interference with bacterial growth through inhibition of key metabolic pathways .
3. Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound's ability to modulate inflammatory pathways may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .
Research Findings
Several studies have characterized the biological activities of this compound:
Case Studies
- Antitumor Activity : A study evaluated the antitumor potential of sulfonamide derivatives, including this compound, against mouse lymphoid leukemia models. While the specific derivative showed limited efficacy, related compounds exhibited promising results, suggesting a need for further optimization .
- Cardiovascular Effects : Another investigation assessed the impact of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting potential applications in cardiovascular therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-N-(3-chlorophenyl)-4-hydroxy-benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
-
Acylation and Sulfonation : React 3-chloroaniline with 4-hydroxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor progress via TLC .
-
Amino Group Protection : Use Boc (tert-butoxycarbonyl) or acetyl groups to protect the amino moiety during sulfonation, followed by deprotection under acidic (HCl/dioxane) or basic (NaOH/EtOH) conditions .
-
Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (room temperature after initial cooling) to minimize byproducts like sulfonic acid derivatives .
- Key Parameters :
| Parameter | Optimal Condition | Byproduct Mitigation |
|---|---|---|
| Solvent | Anhydrous DCM | Avoid hydrolysis |
| Temperature | 0–5°C (initial), then RT | Reduce thermal decomposition |
| Base | Pyridine or Et₃N | Neutralize HCl efficiently |
Q. How can X-ray crystallography and software tools elucidate the crystalline structure of this compound?
- Protocol :
-
Crystallization : Use slow evaporation from ethanol/water (7:3 v/v) to obtain single crystals .
-
Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
-
Refinement : Use SHELXL for structure solution and refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .
- Software Comparison :
| Tool | Application | Advantage |
|---|---|---|
| SHELXL | Refinement | High precision for small molecules |
| WinGX | Data integration | User-friendly interface |
Q. Which analytical techniques validate the purity and structural integrity of this compound?
- Techniques :
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) to assess purity (>98%) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 5.1 ppm for -NH₂) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial activity?
- Methodology :
- Substituent Variation : Compare analogs with halogen (Cl, F), alkyl (methyl), or alkyne groups at the phenyl ring. Use MIC assays against S. aureus and E. coli .
- Key Findings :
| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|
| 3-Cl (Parent) | 8.2 | 32.1 |
| 4-F | 12.4 | 45.3 |
| 3-Hexynyl | 4.7 | 18.9 |
- Mechanistic Insight : Chlorine and alkyne groups enhance lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., -CF₃) improve target binding .
Q. How can contradictions in biological activity data across studies be resolved?
- Approach :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Metabolite Profiling : Perform LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Computational Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to confirm target engagement (e.g., acps-pptase inhibition) .
Q. What role does computational modeling play in predicting binding affinity with bacterial enzymes?
- Workflow :
- Target Preparation : Retrieve acps-pptase structure (PDB: 3TNG). Remove water molecules and add polar hydrogens .
- Docking : Use Glide SP mode with OPLS4 force field. Validate with known inhibitors (RMSD < 2.0 Å).
- Free Energy Calculations : MM-GBSA to estimate ΔG_bind. Correlate with experimental ΔG from ITC (R² > 0.85) .
- Case Study :
- Parent Compound : Predicted ΔG = -9.2 kcal/mol vs. Experimental IC₅₀ = 8.2 µM.
- 3-Hexynyl Derivative : ΔG = -11.5 kcal/mol vs. IC₅₀ = 4.7 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
